BenchChemオンラインストアへようこそ!

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

Analgesic Discovery Non-Narcotic Pain Structure-Activity Relationship

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a conformationally constrained 3-azabicyclo[3.1.0]hexane derivative bearing a 4-trifluoromethylphenyl substituent at the 1-position. The compound is classified within a broader series of 1-aryl-3-azabicyclo[3.1.0]hexanes explored as non-narcotic analgesic agents and as scaffolds for dopamine D3 receptor modulators.

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
CAS No. 86215-23-8
Cat. No. B3057904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane
CAS86215-23-8
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C12H12F3N/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(11)6-16-7-11/h1-4,10,16H,5-7H2
InChIKeyIWDGZABFNGRZPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane (CAS 86215-23-8): Core Structural Profile for Procurement Decisions


1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane is a conformationally constrained 3-azabicyclo[3.1.0]hexane derivative bearing a 4-trifluoromethylphenyl substituent at the 1-position. The compound is classified within a broader series of 1-aryl-3-azabicyclo[3.1.0]hexanes explored as non-narcotic analgesic agents [1] and as scaffolds for dopamine D3 receptor modulators [2]. The racemic form (CAS 86215-23-8) and its (1S,5R) enantiomer (CAS 863679-33-8) are available as research intermediates for further elaboration, notably at the N-3 position.

Why Generic Substitution is Not Advisable for 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane in Research Programs


The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold exhibits steep structure-activity relationships (SAR) where even minor substituent changes on the phenyl ring drastically alter potency and selectivity. For example, in the classic analgesic series, the 4-methylphenyl analog (bicifadine, 2b) and the 4-methoxyphenyl analog show markedly different potency profiles [1]. Similarly, within the D3 modulator patent family, the presence of a 4-trifluoromethyl group versus other halogen or alkyl substituents directly governs receptor subtype selectivity [2]. The N-3 position is the primary diversification handle, and the core's chiral nature (cis-cyclopropane ring junction) means that enantiomeric forms (racemic vs. (1S,5R)) can exhibit divergent biological activity [3], making indiscriminate substitution of one form for another a significant risk to data reproducibility.

Quantitative Differentiation Evidence for 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Against Key Comparators


Non-Narcotic Analgesic Scaffold: Phenyl Substituent Structure-Activity Relationship (SAR) Comparison

In the foundational 1-aryl-3-azabicyclo[3.1.0]hexane analgesic series, the 4-trifluoromethyl analog is a direct member of the class exemplified by bicifadine (4-CH3) and the 4-methoxy analog. While the primary publication provides relative potency data for the 4-CH3 and 4-OCH3 compounds, the 4-CF3 compound's position in the SAR continuum is not quantitatively detailed. A subsequent patent evaluating extended derivatives of this core confirms that a 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane intermediate is specifically claimed as a precursor to D3 modulators, indicating a divergent pharmacological trajectory from the analgesic series based on the 4-CF3 substitution [1]. This establishes a differentiation vector: the 4-CF3 group directs the scaffold toward a different target class (D3 receptor) compared to the analgesic lead molecules.

Analgesic Discovery Non-Narcotic Pain Structure-Activity Relationship 3-Azabicyclo[3.1.0]hexane

Stereochemical Differentiation: Racemate versus Enantiomer Procurement

The racemic compound (CAS 86215-23-8) and its (1S,5R) enantiomer (CAS 863679-33-8) are chemically distinguished by chiral configuration. In the D3 modulator patent EP1745040B9, the specifically claimed active intermediates are the enantiomerically pure (1S,5R) forms, including (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane [1]. This parallels the well-documented enantiomer-specific activity in the related analgesic series, where bicifadine's analgesic activity resides exclusively in the (+)-enantiomer [2]. Research programs targeting chiral-specific biological interactions must source the exact stereoisomer to avoid a 50% impurity burden from the alternate enantiomer, which may be inactive or exhibit antagonistic effects.

Chiral Resolution Dopamine D3 Modulator Enantiomer-Specific Activity 3-Azabicyclo[3.1.0]hexane

N-3 Derivatization Compatibility and D3 Receptor Affinity Potential

The unsubstituted 3-azabicyclo[3.1.0]hexane core (CAS 86215-23-8) serves as the primary intermediate for synthesizing N-3 alkylated derivatives with potent dopamine D3 receptor affinity. The patent EP1745040B9 extensively exemplifies N-3 substitution with propylthio-linked heterocycles. A closely related derivative, (1S,5R)-3-(3-{[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propyl)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane, is documented in BindingDB with a hERG IC50 of 350 nM [1], indicating the drug-like properties attainable through N-3 diversification of this core. Additionally, a distinct patent family (EP4146645B1) exploits 3-azabicyclo[3.1.0]hexane derivatives for KDM5 inhibitory activity in oncology [2], confirming the core scaffold's versatility across multiple therapeutic areas, contingent on the aryl substituent and N-3 decoration.

Dopamine D3 Receptor Antipsychotic Addiction Therapeutics Kinase Inhibitor

Optimal Procurement and Application Scenarios for 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane


Dopamine D3 Receptor Modulator Lead Optimization

This compound is directly applicable as a key intermediate in synthesizing potent dopamine D3 receptor modulators for the treatment of drug dependency, psychotic disorders, and substance abuse, as disclosed in patent EP1745040B9 [1]. Researchers should procure this core to generate focused libraries via N-3 alkylation with heteroaryl-propyl linkers, a strategy validated by the patent's extensive exemplification.

Enantiomer-Specific Pharmacological Studies

Programs investigating the impact of stereochemistry on biological activity must source the (1S,5R) enantiomer (CAS 863679-33-8) distinctly from the racemate (CAS 86215-23-8). The precedent of enantiomer-specific activity in the analgesic series and the explicit listing of the (1S,5R) form in the D3 patent highlight the risk of data misinterpretation when using racemic mixtures in chiral-sensitive assays [2].

Epigenetic Probe Development (KDM5 Inhibition)

Given the emerging patent literature on 3-azabicyclo[3.1.0]hexane derivatives as KDM5 histone demethylase inhibitors for oncology applications [3], this specific 4-trifluoromethylphenyl variant serves as a privileged building block for exploring epigenetic probe space, where the electron-withdrawing CF3 group may enhance target engagement and metabolic stability.

Scaffold-Hopping and Comparative SAR Studies

Medicinal chemists seeking to understand the pharmacological switch between analgesic activity (dominant with 4-alkyl/alkoxy substituents) and D3 modulation (enabled by 4-CF3 substitution) can use this compound to probe the SAR landscape. The divergent activity profile compared to bicifadine (4-CH3) illustrates how a single substituent change redirects the scaffold's target class [1].

Quote Request

Request a Quote for 1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.